molecular formula CCl2NO2P B1294422 Phosphorisocyanatidic dichloride CAS No. 870-30-4

Phosphorisocyanatidic dichloride

Cat. No. B1294422
CAS RN: 870-30-4
M. Wt: 159.89 g/mol
InChI Key: QKPIQPBNFUNZSJ-UHFFFAOYSA-N
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Description

Phosphorisocyanatidic dichloride is a chemical compound with the molecular formula CCl2NO2P . It is an indispensable reagent in the biomedicine sector and plays a pivotal role in synthesizing a diverse array of drugs, chiefly those employed in combating cancer and autoimmune ailments .


Synthesis Analysis

Phosphorisocyanatidic dichloride has been used in the synthesis of various compounds. For instance, it has been involved in the derivatization of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Additionally, it has been used in the synthesis of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .


Molecular Structure Analysis

The molecular structure of Phosphorisocyanatidic dichloride is characterized by the presence of an isocyanate group and P-Cl bonds . Its InChI key is QKPIQPBNFUNZSJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phosphorisocyanatidic dichloride can react with antimony trifluoride to form phosphorisocyanatidic difluoride . This reaction is fast and exothermic .


Physical And Chemical Properties Analysis

Phosphorisocyanatidic dichloride is a colorless liquid that fumes when exposed to moist air . It has a density of 1.623 g/mL at 25 °C and a refractive index of n20/D 1.468 . Its molecular weight is 159.895961 .

Scientific Research Applications

Biomedicine: Synthesis of Therapeutic Agents

Phosphorisocyanatidic dichloride plays a crucial role in the synthesis of drugs, particularly those targeting cancer and autoimmune diseases . Its chemical properties allow for the precise modification and functionalization of molecules, which is essential for developing targeted therapeutic strategies in pharmaceutical research.

Organic Synthesis: Cross-Coupling Reactions

This compound is utilized in various cross-coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These reactions are fundamental in creating complex organic molecules for further research and development.

Chemical Synthesis: Ligand Creation

Phosphorisocyanatidic dichloride is involved in the creation of ligands for transition metal catalysis . These ligands can influence the reactivity and selectivity of metal-catalyzed reactions, which are pivotal in synthetic chemistry.

Safety and Hazards

Phosphorisocyanatidic dichloride is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

Phosphorisocyanatidic dichloride is a complex chemical compound with a molecular formula of CCl2NO2P

Mode of Action

The mode of action of Phosphorisocyanatidic dichloride is currently unknown due to the lack of available research on this specific compound. It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects. This typically involves binding to specific receptors or enzymes, initiating a cascade of biochemical reactions .

Biochemical Pathways

The specific biochemical pathways affected by Phosphorisocyanatidic dichloride are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next . Therefore, the impact of Phosphorisocyanatidic dichloride on biochemical pathways would depend on its specific targets and mode of action.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Typically, the result of a compound’s action can be observed at both the molecular level (e.g., changes in gene expression or enzyme activity) and the cellular level (e.g., changes in cell morphology or function) .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity . .

properties

IUPAC Name

dichlorophosphorylimino(oxo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPIQPBNFUNZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NP(=O)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236047
Record name Phosphorisocyanatidic dichloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorisocyanatidic dichloride

CAS RN

870-30-4
Record name Phosphorisocyanatidic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorisocyanatidic dichloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorisocyanatidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorisocyanatidic dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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